molecular formula C11H11BrN2S B13302641 2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

Katalognummer: B13302641
Molekulargewicht: 283.19 g/mol
InChI-Schlüssel: AUKSQKBNGDQYKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is a compound that features a bromine atom, a thiazole ring, and an aniline moiety. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline typically involves the reaction of aniline derivatives with thiazole compounds under specific conditions. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, ammonium thiocyanate, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide
  • 2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
  • 2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]phenylamine

Uniqueness

2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is unique due to its specific combination of a bromine atom, thiazole ring, and aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H11BrN2S

Molekulargewicht

283.19 g/mol

IUPAC-Name

2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

InChI

InChI=1S/C11H11BrN2S/c1-8(11-13-6-7-15-11)14-10-5-3-2-4-9(10)12/h2-8,14H,1H3

InChI-Schlüssel

AUKSQKBNGDQYKM-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC=CS1)NC2=CC=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.